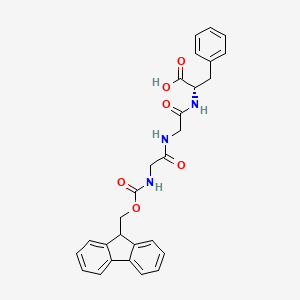

Fmoc-Gly-Gly-Phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGUUZVZUIXKQZ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Gly-Gly-Phe-OH: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, physical properties, synthesis, and applications of the versatile tripeptide, Fmoc-Gly-Gly-Phe-OH.

Introduction

This compound is a synthetic tripeptide of significant interest in the fields of peptide chemistry, drug development, and biochemistry. Its unique structure, incorporating the fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a valuable building block in solid-phase peptide synthesis (SPPS). Furthermore, the Gly-Gly-Phe sequence serves as a crucial recognition and cleavage site for certain enzymes, leading to its widespread use as a cleavable linker in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the context of ADC technology.

Chemical Structure and Properties

The chemical structure of this compound consists of a tripeptide core (Glycyl-Glycyl-Phenylalanine) with the N-terminus protected by an Fmoc group and a free carboxylic acid at the C-terminus.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenyl-propanoic acid | [1] |

| Molecular Formula | C28H27N3O6 | [2] |

| Molecular Weight | 501.53 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 240 mg/mL (with ultrasonic) | |

| Melting Point | Data not available. For reference, the melting point of the similar compound Fmoc-Phe-OH is 180-187 °C. | |

| Storage | Sealed in a dry place at 2-8°C for long-term storage. |

Spectral Data:

Experimental Protocols

Solid-Phase Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The following is a generalized protocol that can be adapted for this specific synthesis.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA/TIS/water (95:2.5:2.5 v/v/v)

Protocol:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a peptide synthesis vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the phenylalanine residue. Wash the resin thoroughly with DMF.

-

First Glycine Coupling:

-

In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Second Glycine Coupling: Repeat the Fmoc deprotection and coupling steps with a second equivalent of Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with 20% piperidine in DMF.

-

Cleavage from Resin:

-

Wash the peptidyl-resin with DMF and DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation: Precipitate the crude this compound by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

dot

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude this compound

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

-

Inject the sample onto the C18 column.

-

Elute the peptide using a gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions containing the pure peptide.

-

Confirm the purity and identity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Applications in Drug Development: The ADC Linker

A primary application of this compound is in the construction of cleavable linkers for antibody-drug conjugates (ADCs). The tripeptide sequence Gly-Gly-Phe is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in tumor cells.

Mechanism of Action:

-

ADC Binding and Internalization: An ADC carrying a cytotoxic drug conjugated via a Gly-Gly-Phe-containing linker binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized into the cell via endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and/or cathepsin L recognize and cleave the amide bond between the phenylalanine and the adjacent amino acid or the self-immolative spacer of the linker.

-

Drug Release: This cleavage initiates the release of the active cytotoxic drug inside the cancer cell.

-

Cell Death: The released drug can then exert its therapeutic effect, leading to the death of the cancer cell.

The stability of the GGFG linker in the bloodstream minimizes premature drug release, thereby enhancing the safety and therapeutic index of the ADC.

dot

Caption: Cathepsin-Mediated Cleavage of a GGFG Linker in an ADC.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. A detailed Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a key building block in modern peptide chemistry with significant implications for drug development. Its utility in SPPS allows for the efficient synthesis of custom peptides. More importantly, its role as a substrate for lysosomal proteases has established the Gly-Gly-Phe sequence as a valuable component of cleavable linkers in antibody-drug conjugates, contributing to the development of more targeted and effective cancer therapies. The information and protocols provided in this guide are intended to support researchers and scientists in the effective use of this important tripeptide.

References

Technical Guide: Verification of Fmoc-Gly-Gly-Phe-OH Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of Fmoc-Gly-Gly-Phe-OH, a key building block in peptide synthesis, particularly for the development of antibody-drug conjugates (ADCs). The guide details its chemical formula and molecular weight, outlines a standard experimental workflow for its synthesis and verification, and includes a visual representation of the verification process.

Data Presentation: Molecular Properties

The quantitative data for this compound is summarized in the table below for clear reference.

| Property | Value |

| Chemical Formula | C₂₈H₂₇N₃O₆ |

| Molecular Weight | 501.53 g/mol |

| Structure | Fmoc-(Glycine)-(Glycine)-(Phenylalanine)-OH |

| Description | A cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][] |

Experimental Protocols: Synthesis and Verification

The synthesis and verification of this compound typically follow the principles of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. This methodology allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.

Materials:

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH)

-

Solid-phase synthesis resin (e.g., Wang resin, 2-Chlorotrityl chloride resin)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activators/Bases (e.g., HOBt, DIPEA, NMM)

-

Fmoc deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Drying agents

-

Analytical instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometer (MS)

Protocol Outline:

-

Resin Preparation: The synthesis begins with swelling the chosen resin in a suitable solvent like DMF.[4][5]

-

First Amino Acid Coupling: The first amino acid, Fmoc-Phe-OH, is coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of 20% piperidine in DMF to expose the free amine.

-

Second Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Gly-OH, is activated and coupled to the deprotected amine of the preceding amino acid.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the final Glycine residue.

-

Final Fmoc Deprotection: The Fmoc group is removed from the terminal glycine.

-

Cleavage from Resin: The synthesized peptide is cleaved from the resin support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Verification: The purified peptide's identity and purity are confirmed by analytical HPLC and Mass Spectrometry (MS) to verify the correct molecular weight.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and verification of this compound.

References

A Technical Guide to the Biological Activity of the Gly-Gly-Phe Tripeptide Sequence

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-Glycyl-Phenylalanine (Gly-Gly-Phe) is a sequence of significant interest in biochemistry and pharmacology. While not possessing potent intrinsic biological activity as an isolated molecule, its importance lies in its role as a fundamental structural motif and a substrate for specific enzymatic cleavage. This technical guide provides an in-depth analysis of the core biological activities associated with the Gly-Gly-Phe sequence, focusing on its integral role in endogenous opioid peptides, its function as a recognition and cleavage site for key enzymes like neprilysin, and its versatile application as a cleavable linker in advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs). The document details the signaling pathways indirectly modulated by this sequence, presents quantitative data for related compounds to provide context, and outlines detailed experimental protocols for assessing its enzymatic processing.

Introduction to the Gly-Gly-Phe Sequence

The Gly-Gly-Phe (GGF) tripeptide is composed of two glycine residues followed by a phenylalanine residue. This structure confers specific biochemical properties: the glycine residues provide significant conformational flexibility, while the C-terminal phenylalanine offers a bulky, aromatic side chain capable of engaging in hydrophobic and π-π stacking interactions.[1] These characteristics make the GGF sequence a versatile component in larger bioactive molecules and a valuable tool in the design of targeted therapeutics and biochemical probes.[1] Its primary biological relevance stems not from its standalone activity, but from its context within larger peptide chains.

Key Biological Activities and Applications

Structural Motif in Endogenous Opioid Peptides

The most critical natural role of the Gly-Gly-Phe sequence is as a core component of enkephalins, the body's endogenous opioid peptides.[2] Both Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) share this common sequence.[2][3] In these pentapeptides, the Tyr residue is essential for binding to opioid receptors, while the Gly-Gly dipeptide acts as a flexible spacer, and the Phe residue contributes to receptor binding and specificity. As part of enkephalins, the GGF sequence is fundamental to the natural modulation of pain, stress responses, and mood regulation.

Recognition and Cleavage Site for Enkephalinases

Endogenous enkephalins have a short half-life due to rapid degradation by metalloendopeptidases known as enkephalinases, with neprilysin (NEP) being a primary example. These enzymes specifically cleave the Gly-Phe amide bond within the enkephalin sequence, inactivating the peptide. This makes the GGF sequence a critical recognition site for catabolism. Consequently, molecules that mimic this structure can act as substrates or competitive inhibitors of neprilysin. The development of dual enkephalinase inhibitors (DENKIs) is a therapeutic strategy that aims to protect endogenous enkephalins from degradation, thereby enhancing their natural analgesic effects without the significant side effects associated with exogenous opioids.

Cleavable Linker in Drug Delivery Systems

The GGF sequence is widely employed as a cleavable linker in the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). In this application, the tripeptide connects a cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells. The GGF sequence, often as part of a larger linker like Gly-Gly-Phe-Gly (GGFG), is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are abundant within target cells. This enzyme-mediated cleavage ensures the selective release of the payload inside the cancer cell, maximizing therapeutic efficacy while minimizing off-target toxicity. The Gly-Phe-Lys (GFK) variant has also been explored as a linker to reduce the renal radioactivity of radiolabeled peptides for imaging and therapy.

Mechanisms of Action and Associated Signaling Pathways

The Gly-Gly-Phe sequence primarily functions as a structural element that enables larger molecules to interact with specific biological systems.

Indirect Modulation of Opioid Receptor Signaling

As part of enkephalins, the GGF sequence is integral to the activation of the endogenous opioid system. Enkephalins are agonists for mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, the receptor initiates a signaling cascade that inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channels (activating K+ channels and inhibiting Ca2+ channels). This collective action leads to hyperpolarization of the neuronal membrane and a reduction in the release of pain-mediating neurotransmitters, resulting in analgesia.

Enzymatic Degradation of Enkephalins

The biological activity of enkephalins is tightly regulated by enkephalinases like neprilysin, which hydrolyze the Gly³-Phe⁴ bond. This cleavage results in inactive fragments, terminating the analgesic signal. The inhibition of this process is a key therapeutic strategy.

Payload Release from Antibody-Drug Conjugates

In the context of ADCs, the GGF linker is cleaved within the lysosome of a cancer cell. After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the hydrolysis of the peptide linker, releasing the cytotoxic payload to exert its cell-killing effect.

Quantitative Analysis of Bioactivity

Direct quantitative data such as binding affinities (Kd), inhibitory concentrations (IC₅₀), or potency (EC₅₀) for the isolated Gly-Gly-Phe tripeptide are not widely reported in scientific literature. This is because GGF primarily serves as a recognition motif or structural component rather than a potent, standalone bioactive agent.

To provide a relevant frame of reference, the table below summarizes representative quantitative data for compounds where the GGF sequence is functionally critical (i.e., opioid peptides) or for inhibitors of enzymes that cleave it.

Table 1: Representative Bioactivity Data for GGF-Related Compounds

| Compound/Ligand | Target | Assay Type | Value | Comments |

|---|---|---|---|---|

| Buprenorphine | μ-Opioid Receptor | Binding Affinity (Ki) | 0.2 nM | High-affinity partial agonist. |

| Naloxone | μ-Opioid Receptor | Binding Affinity (Ki) | 2.3 nM | Opioid antagonist. |

| [p-N₃Phe⁴]-DPDPE | δ-Opioid Receptor | Inhibition Conc. (IC₅₀) | 9.5 nM | A potent and selective synthetic opioid peptide. |

| Etonitazene | μ-Opioid Receptor | Binding Affinity (Ki) | 0.02 nM | A highly potent μ-selective opioid agonist. |

| Racecadotril | Enkephalinase | Inhibition Conc. (IC₅₀) | >10 µM | Prodrug; its active metabolite, thiorphan, is much more potent. |

| Thiorphan | Enkephalinase | Inhibition Conc. (IC₅₀) | ~4.7 nM | Active metabolite of Racecadotril and a potent inhibitor. |

Note: The data above are for comparative context and do not represent the intrinsic activity of the Gly-Gly-Phe tripeptide itself.

Key Experimental Methodologies

The biological relevance of the Gly-Gly-Phe sequence is typically investigated through enzymatic assays that measure its cleavage.

Experimental Protocol: Cathepsin-Mediated Linker Cleavage Assay

This protocol provides a generalized method for determining the cleavage of a GGF-containing linker (e.g., in an ADC) by the lysosomal protease Cathepsin B. The method is based on quantifying the released payload via Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the rate and extent of payload release from a GGF-linked conjugate upon incubation with purified human Cathepsin B.

Materials:

-

Test Article: Antibody-GGF-Payload conjugate (or Peptide-GGF-Payload)

-

Enzyme: Purified human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT) to maintain cathepsin activity.

-

Quenching Solution: Acetonitrile with a suitable internal standard for LC-MS analysis.

-

Control: Non-cleavable linker conjugate or incubation without enzyme.

-

Instrumentation: LC-MS/MS system, 37°C incubator.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test article (e.g., 10 mM in DMSO).

-

Prepare working solutions of the test article by diluting the stock in Assay Buffer to the final desired concentration (e.g., 1-10 µM).

-

Prepare a stock solution of Cathepsin B and dilute it in Assay Buffer to the final working concentration (e.g., 20-50 nM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the test article working solution with the Cathepsin B working solution.

-

Prepare control samples:

-

Negative Control 1: Test article in Assay Buffer without Cathepsin B.

-

Negative Control 2 (optional): Test article with heat-inactivated Cathepsin B.

-

-

-

Incubation:

-

Incubate all samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).

-

-

Reaction Quenching & Sample Preparation:

-

At each time point, transfer an aliquot of the reaction mixture into a new tube containing 3-4 volumes of ice-cold Quenching Solution.

-

Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to precipitate the enzyme and antibody.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample using an LC-MS/MS method optimized for the detection and quantification of the released payload and the intact conjugate.

-

-

Data Analysis:

-

Generate a standard curve for the payload to quantify its concentration in the samples.

-

Calculate the percentage of released payload at each time point relative to the initial concentration of the conjugate.

-

Determine the initial rate of cleavage from the linear portion of the time course data.

-

Experimental Protocol: Enkephalinase (Neprilysin) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of a test compound against neprilysin.

Objective: To determine the IC₅₀ value of a test compound for neprilysin.

Materials:

-

Enzyme: Recombinant human neprilysin.

-

Substrate: A fluorogenic neprilysin substrate (e.g., quenched fluorescent peptide).

-

Inhibitor: Test compound and a known inhibitor (e.g., Thiorphan) as a positive control.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Fluorescence microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and the positive control inhibitor in Assay Buffer.

-

Dilute neprilysin and the fluorogenic substrate to their final working concentrations in Assay Buffer.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add neprilysin solution and the test compound dilution.

-

Positive Control Wells: Add neprilysin solution and the positive control inhibitor dilution.

-

Enzyme Control Wells (100% activity): Add neprilysin solution and Assay Buffer (no inhibitor).

-

Blank Wells (0% activity): Add Assay Buffer only (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation/emission wavelengths.

-

Data Analysis:

-

Determine the reaction rate (slope of fluorescence vs. time) for each well.

-

Normalize the data by subtracting the blank rate and expressing activity as a percentage of the enzyme control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The tripeptide sequence Gly-Gly-Phe is a cornerstone of peptide chemistry and drug development. Its biological significance is not derived from intrinsic activity but from its versatile roles as a critical structural component of endogenous opioids and as a highly specific, enzymatically cleavable sequence. This dual identity makes it indispensable in the fields of neuropharmacology and oncology. Future research will likely focus on refining the design of GGF-based linkers for next-generation ADCs with improved stability and cleavage kinetics, as well as exploring its utility in other targeted therapeutic and diagnostic applications. The continued study of how enzymes recognize and process this simple yet elegant sequence will undoubtedly yield further insights into molecular recognition and catalysis.

References

Self-assembly mechanisms of Fmoc-dipeptides and tripeptides

An in-depth guide to the self-assembly of Fmoc-dipeptides and tripeptides, prepared for researchers, scientists, and drug development professionals.

Nα-fluorenylmethoxycarbonyl (Fmoc)-protected peptides are a class of small molecules renowned for their ability to self-assemble into well-ordered nanostructures, such as fibrils, ribbons, and nanotubes.[1][2] These structures can entrap large volumes of water to form hydrogels, which are highly hydrated, three-dimensional networks with significant potential in biomedical fields like tissue engineering, drug delivery, and 3D cell culture.[3][4][5]

The self-assembly process is driven by a delicate balance of non-covalent interactions, primarily π-π stacking, hydrogen bonding, and hydrophobic effects. The aromatic Fmoc group is the primary driver for assembly, while the peptide component provides specificity and stabilization through hydrogen bonds. This guide delves into the core mechanisms governing the self-assembly of Fmoc-dipeptides and tripeptides, presents quantitative data on their properties, outlines key experimental protocols for their study, and visualizes the intricate processes involved.

Core Self-Assembly Mechanisms

The spontaneous organization of Fmoc-peptides into hierarchical structures is governed by three principal non-covalent interactions. The interplay between these forces dictates the morphology and mechanical properties of the final hydrogel.

-

π-π Stacking : The large, planar fluorenyl group on the N-terminus is the dominant force initiating self-assembly. These aromatic moieties stack upon one another, a process that is enthalpically and entropically favorable, providing significant stabilization energy and orientational order to the assembly. This interaction is crucial for the formation of the primary fibrillar structures.

-

Hydrogen Bonding : The peptide backbone, with its amide and carbonyl groups, facilitates the formation of extensive hydrogen bond networks. These interactions, typically resulting in an anti-parallel β-sheet conformation, stabilize the peptide arrangement within the nanostructures. While π-π stacking initiates the process, hydrogen bonding locks the peptides into a stable, ordered secondary structure.

-

Hydrophobic and Electrostatic Interactions : The amino acid side chains contribute to the overall stability and specificity of the assembly. Hydrophobic side chains minimize their contact with water, further driving aggregation. Conversely, charged residues introduce electrostatic interactions that can be modulated by pH and ionic strength, providing a mechanism to control the assembly and disassembly pathways.

Hierarchical Assembly: From Monomers to a Macroscopic Hydrogel

The formation of a hydrogel is a multi-step, hierarchical process. Individual Fmoc-peptide monomers first assemble into primary nanostructures, which then aggregate and entangle to form the macroscopic gel network.

-

Monomer to Protofibril : Triggered by a change in conditions (e.g., pH, solvent, or temperature), soluble monomers aggregate. π-π stacking of the Fmoc groups and hydrogen bonding between peptide backbones lead to the formation of primary structures, often described as β-sheets.

-

Protofibril to Fibril/Ribbon : These initial β-sheets associate laterally. For instance, in the well-studied Fmoc-diphenylalanine (Fmoc-FF) system, it has been proposed that antiparallel β-sheets interlock through π-π stacking to form cylindrical fibrils with a diameter of approximately 3.0 nm. Under different pH conditions, these fibrils can further assemble into larger, flat ribbons.

-

Fibril Entanglement to Hydrogel Network : As the concentration of fibrils increases, they begin to entangle and interact, forming a three-dimensional mesh. This network immobilizes water molecules within its pores, resulting in the transition from a low-viscosity solution to a viscoelastic, self-supporting hydrogel.

Quantitative Data Summary

The final properties of Fmoc-peptide hydrogels are highly dependent on the peptide sequence, concentration, and the specific conditions used for gelation. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical Properties of Selected Fmoc-Peptide Hydrogels

| Peptide Sequence | Concentration (wt%) | Gelation Conditions | Storage Modulus (G') (Pa) | Citation(s) |

| Fmoc-K(Boc)LV | Not specified | Borate buffer | > 10,000 | , |

| Fmoc-FFCKK / MBA | Not specified | Thiol-ene click chemistry | Withstood 368 Pa stress | |

| Fmoc-FF | Not specified | PEG 400 / Water | ~18,000 | |

| Fmoc-FF | Not specified | Basic water + PEG 400 | 2,600 - 5,600 | |

| Fmoc-RGD + Fmoc-FF | Not specified | Mixed system | Up to 29,000 (with hydroxyapatite) |

Table 2: Structural and Physicochemical Properties

| Peptide System | Property | Value | Citation(s) |

| Fmoc-FF | Fibril Diameter | ~3.0 nm | |

| Fmoc-FFpY/Na+ | Fibril Diameter | ~5 nm (bundles to ~46 nm) | |

| Fmoc-FF | Apparent pKₐ Shift 1 | 9.5 - 10.2 | ,, |

| Fmoc-FF | Apparent pKₐ Shift 2 | 6.2 - 9.5 |

Key Experimental Protocols

Characterizing the self-assembly and resulting hydrogels requires a suite of biophysical techniques. Below are detailed methodologies for the most critical experiments.

Hydrogel Preparation

Two primary methods are used to induce the self-assembly of Fmoc-peptides.

-

pH-Switch Method :

-

Weigh the Fmoc-peptide powder and dissolve it in a basic solution (e.g., 0.5 M NaOH or deionized water adjusted to pH 10-11) to create a stock solution. The peptide is soluble in its deprotonated, charged state.

-

Initiate gelation by adding an acidulent to lower the pH. A common method is the slow hydrolysis of glucono-δ-lactone (GdL) to gluconic acid, which ensures a gradual and uniform pH drop, leading to more homogeneous gels. Alternatively, a direct addition of an acid like HCl can be used for faster gelation.

-

Allow the solution to stand undisturbed at room temperature until a self-supporting hydrogel is formed, which can be confirmed by an inverted tube test.

-

-

Solvent-Switch Method :

-

Dissolve the Fmoc-peptide powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP), to create a concentrated stock solution.

-

Trigger self-assembly by diluting the stock solution with an aqueous buffer (e.g., phosphate-buffered saline or pure water). The introduction of the "bad" solvent (water) reduces the solubility of the hydrophobic peptide, inducing aggregation and gelation.

-

The final properties can be tuned by adjusting the ratio of the organic solvent to water.

-

Structural and Morphological Characterization

-

Transmission Electron Microscopy (TEM) :

-

Prepare a dilute solution of the peptide (typically below the critical gelation concentration) under conditions that favor fibril formation.

-

Place a small drop (5-10 µL) of the peptide solution onto a carbon-coated copper TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

Wick away excess liquid using filter paper.

-

(Optional) Negatively stain the grid by applying a drop of a heavy atom salt solution (e.g., 2% uranyl acetate) for 30-60 seconds to enhance contrast. Wick away the excess stain.

-

Allow the grid to air-dry completely before imaging under the transmission electron microscope to visualize fibril morphology, width, and length.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Prepare a hydrogel sample (or a dried xerogel).

-

Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Acquire spectra, typically in the range of 1500-1800 cm⁻¹.

-

Analyze the Amide I region (1600-1700 cm⁻¹). A peak around 1630 cm⁻¹ is characteristic of β-sheet structures, which are a hallmark of Fmoc-peptide self-assembly.

-

-

Circular Dichroism (CD) Spectroscopy :

-

Prepare a peptide solution at a concentration suitable for CD analysis in a quartz cuvette.

-

Record the CD spectrum, typically from 190 nm to 320 nm.

-

The peptide backbone region (~190-250 nm) can indicate secondary structures like β-sheets. The region from 250-310 nm shows signals related to the π-π* transitions of the fluorenyl groups, providing information on their chiral arrangement and stacking within the assembled structure.

-

Mechanical Characterization

-

Oscillatory Rheology :

-

Prepare the hydrogel directly on the plate of a rheometer or carefully transfer a pre-formed gel onto the lower plate.

-

Lower the upper plate (e.g., a parallel plate or cone-plate geometry) to the desired gap distance.

-

Perform a time sweep experiment at a constant frequency and strain (within the linear viscoelastic region) to monitor the gelation process. The point where the storage modulus (G') exceeds the loss modulus (G'') signifies the sol-gel transition.

-

Once the gel is mature (G' has plateaued), perform a frequency sweep to characterize the frequency-dependence of the moduli. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

-

Perform a strain sweep to determine the linear viscoelastic region and the yield stress of the hydrogel.

-

Conclusion

The self-assembly of Fmoc-dipeptides and tripeptides is a robust and versatile method for creating advanced biomaterials. The process is directed by a sophisticated interplay of π-π stacking, hydrogen bonding, and other non-covalent forces, leading to hierarchical structures that span from the nano- to the macro-scale. By understanding these core mechanisms and the factors that influence them, researchers can precisely tune the properties of the resulting hydrogels. The experimental protocols outlined provide a framework for the systematic investigation and characterization of these materials, enabling the rational design of novel Fmoc-peptide-based systems for cutting-edge applications in medicine and biotechnology.

References

- 1. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]

- 5. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights [mdpi.com]

Fmoc-Gly-Gly-Phe-OH Hydrogels for Advanced Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation and application of Fmoc-Gly-Gly-Phe-OH (Fmoc-GGF-OH) hydrogels for three-dimensional (3D) cell culture. While specific quantitative data for the Fmoc-GGF-OH sequence is emerging, this document compiles established principles and data from closely related Fmoc-peptide hydrogels to provide a robust framework for researchers. The guide covers the core principles of self-assembly, detailed experimental protocols, and potential applications in tissue engineering and drug delivery.

Introduction: The Promise of Self-Assembling Peptide Hydrogels

Short, self-assembling peptides, particularly those modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group, have garnered significant interest as building blocks for biocompatible hydrogels.[1][2][3] These materials form nanofibrous scaffolds that mimic the native extracellular matrix (ECM), providing a hydrated and structurally supportive environment for 3D cell culture.[2][4] The Fmoc group, through π-π stacking interactions, plays a crucial role in driving the self-assembly process, while the peptide sequence dictates the specific properties of the resulting hydrogel. Fmoc-GGF-OH, a tripeptide, is designed to leverage these principles for creating hydrogels suitable for a variety of biomedical applications.

The Mechanism of Self-Assembly

The formation of Fmoc-peptide hydrogels is a supramolecular self-assembly process driven by a combination of non-covalent interactions. The primary driving forces are π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. Hydrophobic interactions also contribute to the stability of the fibrous network. This spontaneous organization leads to the formation of long, intertwined nanofibers that entrap water, resulting in a hydrogel.

Quantitative Data on Fmoc-Peptide Hydrogels

The mechanical properties and gelation conditions of Fmoc-peptide hydrogels are highly dependent on the specific amino acid sequence, concentration, and environmental factors like pH and ionic strength. The following tables summarize key quantitative data from various Fmoc-peptide hydrogels, which can serve as a starting point for optimizing Fmoc-GGF-OH hydrogels.

Table 1: Critical Gelation Concentration (CGC) of Fmoc-Amino Acid and Fmoc-Peptide Hydrogels

| Gelator | CGC (% w/v) | Conditions | Reference |

| Fmoc-Trp-OH | 0.25 | 50 mM phosphate buffer saline, pH 7.4 | |

| Fmoc-Phe-OH | 0.1 | N/A | |

| Fmoc-FFK | 0.5 - 1.0 | DMSO/H₂O solvent switch | |

| Fmoc-FF | <0.5 mg/mL | pH switch | |

| Fmoc-G | 1 mg/mL | pH switch |

Table 2: Rheological Properties of Fmoc-Peptide Hydrogels

| Gelator | Storage Modulus (G') (Pa) | Conditions | Reference |

| Fmoc-K3 | 2526 | 2.0 wt% in 14 mM phosphate buffer | |

| Fmoc-FFK/Fmoc-FF (1/1) | ~100 | 1.0 wt% in DMSO/H₂O | |

| Fmoc-FF | ~780 | pH adjusted to physiological conditions | |

| Fmoc-K1 | 557 | 2 wt% in phosphate buffer | |

| Fmoc-K2 | 925 | 2 wt% in phosphate buffer |

Experimental Protocols

Preparation of Fmoc-GGF-OH Hydrogel (pH Switch Method)

This protocol is a generalized method adaptable for Fmoc-tripeptides.

-

Dissolution: Weigh the desired amount of Fmoc-GGF-OH powder to achieve the target concentration (e.g., 0.5 - 2.0% w/v). Dissolve the peptide in deionized water by slowly adding a minimal amount of 0.1 M NaOH dropwise while vortexing until the peptide is fully dissolved and the solution is clear.

-

pH Adjustment: Slowly add 0.1 M HCl to the peptide solution to lower the pH to the desired physiological range (e.g., pH 7.4). This neutralizes the charge on the carboxylic acid groups, reducing solubility and triggering self-assembly.

-

Gelation: Allow the solution to stand at room temperature. Gelation should occur within minutes to hours.

-

Confirmation: Confirm gel formation by inverting the vial; a stable hydrogel will not flow.

3D Cell Encapsulation

-

Prepare Peptide Solution: Prepare a sterile stock solution of Fmoc-GGF-OH at twice the final desired concentration and adjust the pH to be basic for solubility.

-

Prepare Cell Suspension: Harvest cells and resuspend them in the desired culture medium at twice the final cell density.

-

Mixing: Gently mix equal volumes of the peptide solution and the cell suspension.

-

Initiate Gelation: Trigger gelation by adding a sterile, acidic solution (e.g., a small volume of cell culture medium with a lower pH or glucono-δ-lactone (GdL) which slowly hydrolyzes to gluconic acid) to bring the final pH to neutral.

-

Culture: Dispense the cell-hydrogel mixture into a culture vessel and incubate at 37°C to allow for gel formation and cell culture.

Cell Viability Assay (Live/Dead Staining)

-

Preparation: After the desired culture period, carefully wash the cell-laden hydrogels with phosphate-buffered saline (PBS).

-

Staining: Prepare a staining solution containing calcein-AM (to stain live cells green) and ethidium homodimer-1 (to stain dead cells red) in PBS according to the manufacturer's protocol.

-

Incubation: Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

-

Imaging: Wash the hydrogels again with PBS and visualize using a fluorescence microscope.

Table 3: Cell Viability in Fmoc-Peptide Hydrogels

| Cell Line | Hydrogel | Viability (%) | Culture Duration | Reference |

| 3T3-L1 | Fmoc-K1 | 92 ± 3 | 72 h | |

| 3T3-L1 | Fmoc-K2 | 95 ± 3 | 72 h | |

| 3T3-L1 | Fmoc-K3 | 94 ± 3 | 72 h |

Note: While specific data for Fmoc-GGF-OH is not available, the high viability observed in other Fmoc-peptide hydrogels suggests good biocompatibility of this class of materials.

In Vitro Drug Release Study

-

Drug Loading: Incorporate the therapeutic agent into the Fmoc-GGF-OH solution before initiating gelation.

-

Hydrogel Formation: Form the drug-loaded hydrogel in a suitable container.

-

Release Study: Add a known volume of release buffer (e.g., PBS at pH 7.4) on top of the hydrogel.

-

Sampling: At predetermined time points, collect aliquots of the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Potential Signaling Pathways in Cell-Hydrogel Interactions

The physical and chemical properties of the hydrogel scaffold can influence cell behavior through various signaling pathways. While specific studies on Fmoc-GGF-OH are needed, the interaction of cells with the hydrogel matrix is likely to involve integrin-mediated signaling, which is crucial for cell adhesion, survival, and proliferation.

Conclusion

Fmoc-GGF-OH hydrogels represent a promising platform for 3D cell culture and drug delivery applications. Their self-assembling nature allows for the formation of a biomimetic scaffold under physiological conditions. While further studies are needed to fully characterize the specific properties of Fmoc-GGF-OH hydrogels, the data from analogous Fmoc-peptide systems provide a strong foundation for their development and application. The protocols and data presented in this guide are intended to equip researchers with the necessary information to begin exploring the potential of these advanced biomaterials.

References

- 1. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The GGFG-Linker: A Deep Dive into its Enzymatic Cleavage Mechanism for Targeted Drug Delivery

For Immediate Release

This technical guide provides a comprehensive analysis of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence as an enzymatic cleavage site, a critical component in the design of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action, quantitative kinetic data, and detailed experimental protocols.

Executive Summary

The Gly-Gly-Phe-Gly (GGFG) linker is a pivotal technology in the field of targeted drug delivery, enabling the specific release of potent therapeutic payloads within the cellular environment of target tissues. The primary mechanism of action involves the enzymatic cleavage of the peptide bond within the GGFG sequence by lysosomal proteases, predominantly Cathepsin L. This targeted cleavage ensures that the cytotoxic agent is liberated from its carrier molecule, such as a monoclonal antibody, only after internalization into the target cell, thereby minimizing systemic toxicity and enhancing the therapeutic index. While Cathepsin B is a key lysosomal protease, it exhibits minimal cleavage activity towards the GGFG linker, highlighting the specificity of this substrate.

Mechanism of Action: The Role of Lysosomal Cathepsins

The GGFG linker is designed to be stable in the systemic circulation and to undergo efficient cleavage within the acidic and enzyme-rich environment of the lysosome. Following the binding of an ADC to its target antigen on the cell surface, the ADC-antigen complex is internalized via endocytosis. The endosome then fuses with a lysosome, exposing the GGFG linker to a cocktail of hydrolytic enzymes.

Cathepsin L, a cysteine protease highly expressed in the lysosomes of many cell types, including tumor cells, is the principal enzyme responsible for the cleavage of the GGFG sequence. The cleavage typically occurs between the Phenylalanine (Phe) and the C-terminal Glycine (Gly) residues. This enzymatic action breaks the amide bond, initiating the release of the conjugated drug. In contrast, Cathepsin B, another abundant lysosomal cysteine protease, shows significantly lower activity towards the GGFG substrate.[1] This differential enzymatic susceptibility is a key feature of the GGFG linker's design, contributing to its controlled and specific drug release profile.

The cleavage of the GGFG linker by Cathepsin L leads to the liberation of the drug-linker moiety, which may then undergo further self-immolative reactions depending on the specific chemistry of the linker, ultimately releasing the free, active drug into the cytoplasm to exert its therapeutic effect.

Data Presentation: Enzymatic Cleavage Kinetics

| Linker Sequence | Primary Cleaving Enzyme | Secondary Cleaving Enzyme | Relative Cleavage Efficiency | Reference |

| Gly-Gly-Phe-Gly (GGFG) | Cathepsin L | Cathepsin B (minimal) | High for Cathepsin L, nearly complete release of payload within 72 hours.[1] | [1] |

| Val-Cit | Cathepsin B | Cathepsin L, Cathepsin S, Cathepsin F | High for Cathepsin B. | |

| Val-Ala | Cathepsin B | - | Cleaved at approximately half the rate of Val-Cit by Cathepsin B. | |

| Phe-Lys | Cathepsin B | - | Cleaved approximately 30-fold faster than Val-Cit by Cathepsin B. |

Experimental Protocols

In Vitro Enzymatic Cleavage Assay using HPLC

This protocol describes a method to determine the rate of GGFG linker cleavage by Cathepsin L and Cathepsin B using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant human Cathepsin L and Cathepsin B

-

GGFG-drug conjugate or a fluorogenic GGFG substrate

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile

-

HPLC system with a C18 column

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin L and Cathepsin B separately in the Assay Buffer for 15 minutes at 37°C to ensure activation.

-

Reaction Initiation: In a microcentrifuge tube, add the GGFG substrate to the Assay Buffer to the desired final concentration. Initiate the reaction by adding the activated enzyme.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the Quenching Solution to the aliquot.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area of the intact GGFG substrate and the increase in the peak area of the cleavage product over time.

-

Data Analysis: Calculate the percentage of cleavage at each time point based on the peak areas. The initial rate of the reaction can be determined from the linear portion of the curve of product formation versus time.

Fluorometric Kinetic Assay for Determining Michaelis-Menten Parameters

This protocol outlines a continuous kinetic assay to determine the Michaelis-Menten constants (Km and kcat) for the cleavage of a fluorogenic GGFG substrate.

Materials:

-

Purified recombinant human Cathepsin L and Cathepsin B

-

Fluorogenic GGFG substrate (e.g., GGFG-AMC or a FRET-based substrate)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a serial dilution of the fluorogenic GGFG substrate in Assay Buffer.

-

Enzyme Preparation: Dilute the activated Cathepsin L or Cathepsin B to the desired concentration in Assay Buffer.

-

Assay Setup: In the microplate, add the enzyme solution to each well. To initiate the reaction, add the substrate solutions of varying concentrations to the wells. Include appropriate controls (no enzyme, no substrate).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity at regular intervals.

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

The specificity constant is then calculated as kcat/Km.

-

Visualizations

References

The Role of Fmoc-Gly-Gly-Phe-OH as a Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of Fmoc-Gly-Gly-Phe-OH as a cleavable linker in the rapidly evolving field of Antibody-Drug Conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and overall therapeutic index. This guide will delve into the core principles of the this compound linker, providing detailed experimental protocols, quantitative data for similar linkers, and visualizations of key biological and experimental processes.

Introduction to Cleavable ADC Linkers

The success of an ADC hinges on its ability to remain stable in systemic circulation and selectively release its cytotoxic payload within the target cancer cells. Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell. These triggers can include acidic pH, a reducing environment, or the presence of specific enzymes that are overexpressed in tumor cells.

Peptide-based linkers, such as those derived from Gly-Gly-Phe, are a prominent class of enzymatically cleavable linkers. They are designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within the lysosomes of cancer cells. This targeted release mechanism ensures that the potent payload is unleashed preferentially at the site of action, minimizing off-target toxicity.

This compound: A Cathepsin B-Cleavable Linker

This compound is a tripeptide linker precursor that serves as a key building block in the synthesis of ADCs. The Gly-Gly-Phe sequence is specifically designed to be a substrate for Cathepsin B. Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, Cathepsin B recognizes and cleaves the peptide bond, initiating the release of the cytotoxic payload.

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the N-terminal amine of the glycine residue. This protecting group is crucial during the solid-phase synthesis of the linker-payload conjugate, preventing unwanted side reactions. It is readily removed under mild basic conditions to allow for the coupling of the linker to the antibody or payload. The C-terminal carboxylic acid (-OH) provides a reactive handle for conjugation to an amine-containing payload or a self-emolative spacer.

Quantitative Data Summary

Obtaining precise, publicly available quantitative data specifically for ADCs utilizing the this compound linker is challenging. However, extensive data exists for the structurally and functionally similar tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), which is also cleaved by Cathepsin B. The following tables summarize representative data for ADCs employing GGFG and other common peptide linkers to provide a comparative context for expected performance.

Note: The data presented below is for the GGFG linker and should be considered as a proxy for the performance of a Gly-Gly-Phe based linker.

Table 1: In Vitro Cytotoxicity of ADCs with Peptide Linkers

| Cell Line | Target Antigen | Payload | Linker | Average DAR | IC50 | Reference |

| N87 | HER2 | DXd | GGFG | 7.7 | 13-43 ng/mL | [1] |

| BT474 | HER2 | DXd | GGFG | 7.7 | 13-43 ng/mL | [1] |

| MDA-MB-361-DYT2 | HER2 | Thailanstatin | GGFG | >3.5 | 25-80 ng/mL | [1] |

| Karpas-299 | CD30 | MMAE | Val-Cit | ~4 | 16 pM | [2] |

Table 2: Plasma Stability of ADCs with Peptide Linkers

| Linker | Plasma Source | Incubation Time | % Payload Release / DAR Retention | Reference |

| GGFG | Mouse, Rat, Human | 21 days | 1-2% payload release | [3] |

| GGFG (in T-DXd) | Not specified | 7 days | ~50% DAR retention | |

| Val-Cit | Human | Not specified | Substantially less stable than Val-Cit |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an ADC utilizing a this compound linker.

Solid-Phase Synthesis of the Linker-Payload Conjugate

This protocol describes the synthesis of a linker-payload construct where the C-terminus of this compound is conjugated to an amine-containing payload.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

Coupling reagents: HBTU, HOBt

-

Activation base: DIPEA

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF

-

Amine-containing payload

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling (Phe): Dissolve Fmoc-Phe-OH, HBTU, and HOBt in DMF. Add DIPEA and immediately add the mixture to the resin. Agitate for 2 hours. Wash the resin with DMF.

-

Second Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps with Fmoc-Gly-OH.

-

Third Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps with Fmoc-Gly-OH.

-

Payload Conjugation: Deprotect the N-terminal Fmoc group. Dissolve the amine-containing payload and coupling reagents in DMF and add to the resin. Agitate for 4 hours or until coupling is complete.

-

Cleavage and Deprotection: Wash the resin with DMF and DCM, then dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours.

-

Precipitation and Purification: Filter the cleavage mixture and precipitate the crude linker-payload in cold diethyl ether. Purify by reverse-phase HPLC.

Antibody-Drug Conjugation

This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Reducing agent (e.g., TCEP)

-

Linker-payload with a maleimide handle (synthesized by modifying the payload)

-

Conjugation buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

Procedure:

-

Antibody Reduction: Incubate the antibody with a molar excess of TCEP in conjugation buffer to partially reduce the interchain disulfide bonds.

-

Conjugation: Add the maleimide-functionalized linker-payload to the reduced antibody solution. Incubate to allow for the formation of a stable thioether bond.

-

Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification: Purify the ADC using a suitable chromatography method, such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC), to remove unconjugated antibody, excess linker-payload, and aggregates.

ADC Characterization

Procedure:

-

Sample Preparation: Reduce the ADC sample to separate the light and heavy chains.

-

LC-MS Analysis: Analyze the reduced sample using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Data Analysis: Deconvolute the mass spectra of the light and heavy chains to identify the different drug-loaded species. Calculate the weighted average DAR based on the relative abundance of each species.

Procedure:

-

Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody.

-

Incubation: Incubate the cells for a specified period (e.g., 72-120 hours).

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.

Procedure:

-

Incubation: Incubate the ADC in human and mouse plasma at 37°C.

-

Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

-

Data Analysis: Plot the percentage of intact ADC or the decrease in average DAR over time to determine the linker stability.

Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of two common payloads, Monomethyl Auristatin E (MMAE) and a Pyrrolobenzodiazepine (PBD) dimer, which can be conjugated using the this compound linker.

Caption: Mechanism of action of an MMAE-based ADC.

Caption: Mechanism of action of a PBD dimer-based ADC.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: General workflow for ADC synthesis and characterization.

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by LC-MS.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of next-generation ADCs. Its susceptibility to cleavage by Cathepsin B provides a robust mechanism for the targeted release of cytotoxic payloads within cancer cells, thereby enhancing the therapeutic window. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful development and evaluation of ADCs employing this and similar peptide-based linkers. As our understanding of the tumor microenvironment and cancer cell biology deepens, the rational design of cleavable linkers like this compound will continue to be a cornerstone of ADC innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-Gly-Gly-Phe-OH: A Technical Guide for Applications in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The development of molecules that can modulate these interactions is a key focus in modern drug discovery. Peptides and peptidomimetics have emerged as promising therapeutic modalities for targeting PPIs due to their ability to mimic the secondary structures of proteins and interact with large, often flat and featureless, protein surfaces.

This technical guide explores the applications of the N-α-Fmoc-protected tripeptide, Fmoc-Gly-Gly-Phe-OH, in the context of protein-protein interaction studies. While primarily utilized as a cleavable linker in Antibody-Drug Conjugates (ADCs), the structural characteristics of the Gly-Gly-Phe motif, particularly the presence of a C-terminal phenylalanine residue, suggest its potential as a core scaffold for the design of peptide-based PPI inhibitors. Phenylalanine is a bulky, aromatic amino acid known to be a "hot spot" residue in many protein-protein interfaces, contributing significantly to binding affinity through hydrophobic and π-π stacking interactions.

This document provides an in-depth overview of the synthesis of peptides incorporating the Gly-Gly-Phe motif, detailed experimental protocols for their use in studying PPIs, and a framework for interpreting the resulting data.

Synthesis and Purification of Peptides Incorporating the Gly-Gly-Phe Motif

Peptides incorporating the Gly-Gly-Phe sequence are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This compound serves as a key building block in this process.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual synthesis of a peptide containing the Gly-Gly-Phe motif on a rink amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Methanol

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (First Amino Acid):

-

Dissolve the first Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative).

-

-

Sequential Coupling: Repeat steps 2 and 3 for each subsequent amino acid, including the use of this compound as a single unit if the desired sequence contains this tripeptide at a non-C-terminal position.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.

-

Cleavage and Precipitation:

-

Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Applications in Protein-Protein Interaction Studies

Peptides containing the Gly-Gly-Phe motif can be employed in various assays to study and potentially inhibit protein-protein interactions. The core principle is that the peptide will mimic a binding epitope of one of the interacting proteins, thereby competing for binding and disrupting the formation of the protein complex.

Hypothetical Signaling Pathway for Inhibition

The diagram below illustrates a hypothetical signaling pathway where a protein-protein interaction between Protein A and Protein B leads to a downstream cellular response. A peptide inhibitor containing the Gly-Gly-Phe motif, designed to mimic the binding site of Protein A, can competitively bind to Protein B, thus inhibiting the pathway.

Experimental Protocols for PPI Studies

The following are detailed, albeit generalized, protocols for common biochemical and biophysical assays that can be used to investigate the interaction of a Gly-Gly-Phe containing peptide with a target protein.

Pull-Down Assay

This assay is used to detect a physical interaction between a tagged "bait" protein and a "prey" protein (or peptide).

Materials:

-

Purified, tagged "bait" protein (e.g., His-tagged or GST-tagged)

-

Affinity resin (e.g., Ni-NTA agarose for His-tagged proteins)

-

Cell lysate containing the "prey" protein or a solution of the purified "prey" protein

-

Gly-Gly-Phe containing peptide

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Immobilize Bait Protein: Incubate the tagged bait protein with the affinity resin to immobilize it.

-

Binding: Add the cell lysate or purified prey protein to the resin with the immobilized bait protein. Allow binding to occur.

-

Competition (Optional): In a parallel experiment, pre-incubate the prey protein with an excess of the Gly-Gly-Phe peptide before adding it to the bait-bound resin.

-

Washing: Wash the resin several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bait protein and any interacting partners from the resin using an appropriate elution buffer.

-

Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the prey protein to determine if it was pulled down by the bait protein and if this interaction was competed by the peptide.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics and affinity of binding between a ligand (immobilized on a sensor chip) and an analyte (flowed over the chip).

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified target protein ("ligand")

-

Gly-Gly-Phe containing peptide ("analyte")

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified target protein over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of the Gly-Gly-Phe peptide over the immobilized ligand surface.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Isothermal titration calorimeter

-

Purified target protein

-

Gly-Gly-Phe containing peptide

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

Dialyze both the protein and the peptide against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of the protein and peptide solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the peptide solution into the injection syringe.

-

Perform a series of small injections of the peptide into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table of Binding Affinities (Illustrative)

The following table presents hypothetical binding data for a series of Gly-Gly-Phe-based peptides against a target protein, as would be determined by SPR or ITC.

| Peptide ID | Sequence | Assay | KD (μM) | ka (1/Ms) | kd (1/s) |

| GGF-001 | Ac-Gly-Gly-Phe-NH2 | SPR | 150 | 1.2 x 103 | 0.18 |

| GGF-002 | Ac-Ala-Gly-Phe-NH2 | SPR | 95 | 2.5 x 103 | 0.24 |

| GGF-003 | Ac-Gly-Gly-Tyr-NH2 | SPR | 250 | 8.0 x 102 | 0.20 |

| GGF-001 | Ac-Gly-Gly-Phe-NH2 | ITC | 145 | - | - |

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Conclusion

This compound is a versatile building block for peptide synthesis. While its established role is in the construction of cleavable linkers for ADCs, its inherent structural features, particularly the C-terminal phenylalanine, make it a candidate for incorporation into peptides designed to study and inhibit protein-protein interactions. The experimental protocols and data analysis frameworks provided in this guide offer a comprehensive approach for researchers to explore the potential of Gly-Gly-Phe containing peptides in this exciting area of drug discovery. Further research is warranted to identify specific PPI targets where this motif can be effectively employed as an inhibitory scaffold.

Significance of the Gly-Gly-Phe sequence for protease recognition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise recognition of amino acid sequences by proteases is fundamental to virtually all biological processes, from signal transduction to protein degradation. While many protease recognition motifs are well-defined, the significance of the Gly-Gly-Phe (GGF) sequence presents a more complex and context-dependent landscape. This technical guide provides an in-depth analysis of the structural and biochemical factors that govern the interaction of proteases with the Gly-Gly-Phe motif, with a particular focus on the ubiquitin-proteasome system and the activity of carboxypeptidases. We further detail key experimental protocols for the identification and characterization of protease substrates and visualize the associated biological pathways and workflows.

The Dichotomous Nature of Gly-Gly-Phe Recognition

The Gly-Gly-Phe sequence is not a canonical, high-affinity recognition motif for a single, specific protease family in the way that sequences like the C-terminal di-glycine are for deubiquitinating enzymes (DUBs). Instead, its significance arises from the interplay of its constituent amino acids, which can be either favorable or unfavorable for recognition depending on the class of protease.

The Preeminent Role of the Di-Glycine Motif in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, and at its heart lies the C-terminal di-glycine (Gly-Gly) motif of ubiquitin. This sequence is essential for the covalent attachment of ubiquitin to substrate proteins, a process mediated by a cascade of E1, E2, and E3 enzymes. The resulting isopeptide bond is subsequently recognized and cleaved by deubiquitinating enzymes (DUBs), which are proteases that regulate protein stability and signaling.

The specificity of most DUBs is centered on the Gly-Gly motif. However, the residues immediately following this motif in a substrate can influence the efficiency of DUB activity. While there is a lack of extensive research on the specific influence of a C-terminal phenylalanine at the P2' position (relative to the cleaved isopeptide bond), the bulky, hydrophobic nature of phenylalanine could sterically hinder the approach of some DUBs or, conversely, provide a favorable interaction surface for others.

Carboxypeptidases: A Tale of Conflicting Specificities